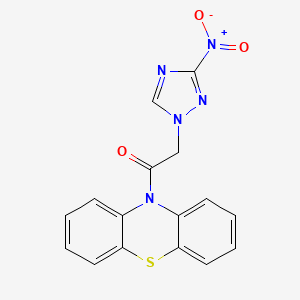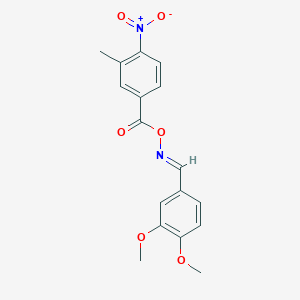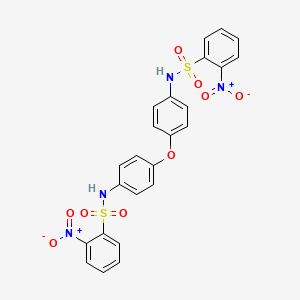![molecular formula C22H22Cl2N2O3S B14949843 6-chloro-4-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl acetate](/img/structure/B14949843.png)
6-chloro-4-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-(2-chlorophenyl)-6’,6’-dimethyl-2’-thioxo-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl acetate is a complex organic compound that belongs to the class of spirochromenes. This compound is characterized by its unique spiro structure, which involves a chromene ring fused to a pyrimidine ring. The presence of chlorine atoms and thioxo groups adds to its chemical diversity, making it an interesting subject for various scientific studies.
准备方法
The synthesis of 6-chloro-4-(2-chlorophenyl)-6’,6’-dimethyl-2’-thioxo-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl acetate can be achieved through multicomponent reactions (MCRs) under microwave assistance as well as conventional chemical synthesis processes . One common method involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with selenium dioxide to obtain the desired product in high yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of thioxo groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6-chloro-4-(2-chlorophenyl)-6’,6’-dimethyl-2’-thioxo-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 6-chloro-4-(2-chlorophenyl)-6’,6’-dimethyl-2’-thioxo-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.
相似化合物的比较
Similar compounds to 6-chloro-4-(2-chlorophenyl)-6’,6’-dimethyl-2’-thioxo-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl acetate include other spirochromenes and pyrimidine derivatives. For example:
- 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde
- Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate
These compounds share structural similarities but differ in their functional groups and specific chemical properties, making each unique in its applications and reactivity.
属性
分子式 |
C22H22Cl2N2O3S |
|---|---|
分子量 |
465.4 g/mol |
IUPAC 名称 |
[6'-chloro-4'-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,2'-3,4-dihydrochromene]-7'-yl] acetate |
InChI |
InChI=1S/C22H22Cl2N2O3S/c1-12(27)28-19-9-18-14(8-17(19)24)15(13-6-4-5-7-16(13)23)10-22(29-18)11-21(2,3)25-20(30)26-22/h4-9,15H,10-11H2,1-3H3,(H2,25,26,30) |
InChI 键 |
WYOINXSZSIWJFB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C2C(CC3(CC(NC(=S)N3)(C)C)OC2=C1)C4=CC=CC=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)
![3-{[(2,4-dichlorophenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14949772.png)
![4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B14949774.png)




![N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide](/img/structure/B14949802.png)
![3,3'-methanediylbis(6-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B14949805.png)
![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14949814.png)

![2-Hydroxy-3-nitrobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B14949852.png)

![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14949857.png)
